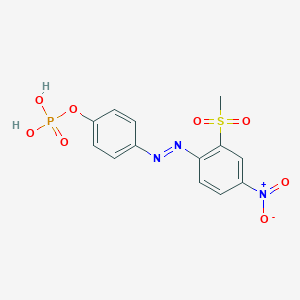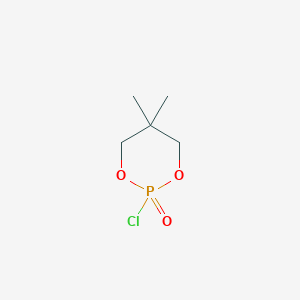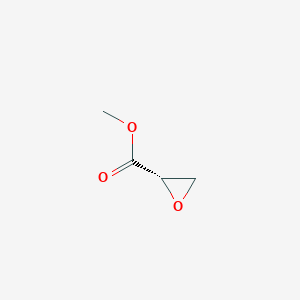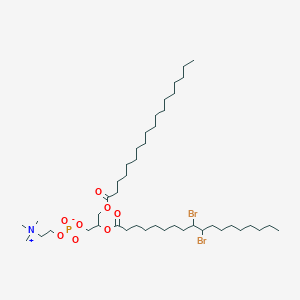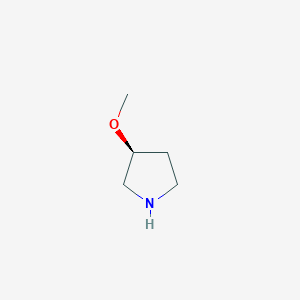
(S)-3-Methoxypyrrolidine
説明
(S)-3-Methoxypyrrolidine is a chemical compound of interest in various synthetic and medicinal chemistry applications. This compound has been the subject of research due to its potential as an intermediate in the synthesis of pharmaceuticals.
Synthesis Analysis
- Facile Chemoenzymatic Enantioselective Synthesis : A study by (Kamal et al., 2004) describes the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, which is a key intermediate for a quinolone antitumor compound AG-7352.
- Efficient Stereospecific Synthesis : Research by (Tsuzuki et al., 2001) presents an efficient synthesis method for (S,S)-3-methoxy-4-methylaminopyrrolidine, highlighting its importance as an intermediate for AG-7352.
Molecular Structure Analysis
The molecular structure of (S)-3-Methoxypyrrolidine has been elucidated through various analytical techniques. Studies often involve NMR titration and X-ray crystal structure analysis, as mentioned in the work of (Christoph Bonauer, M. Zabel, & B. König, 2004), providing insights into its binding properties.
Chemical Reactions and Properties
The chemical reactivity of (S)-3-Methoxypyrrolidine involves its participation in various synthetic pathways. The compound's functional groups enable it to undergo reactions essential for building complex molecular structures. For instance, the study by (Kamal et al., 2004) demonstrates its role in forming antitumor compounds.
Physical Properties Analysis
The physical properties of (S)-3-Methoxypyrrolidine, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are typically determined through experimental measurements in the laboratory.
Chemical Properties Analysis
(S)-3-Methoxypyrrolidine's chemical properties, including acidity, basicity, and reactivity with various reagents, are essential for its application in synthetic chemistry. Understanding these properties allows chemists to manipulate the compound in various chemical reactions, as illustrated in the synthesis processes outlined in the studies by (Kamal et al., 2004) and (Tsuzuki et al., 2001).
科学的研究の応用
Sakurai et al. (2008) discussed the use of (S)-3-Methoxypyrrolidine in the optimized resolution process for producing enantiopure 3-aminopyrrolidine. This process is significant for the industrial-scale production of chiral pharmaceuticals (Sakurai, Yuzawa, & Sakai, 2008).
Kamal et al. (2004) explored the chemoenzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. This synthesis is key for creating intermediates used in the antitumor compound AG-7352, suggesting its potential in pharmaceutical applications (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).
Kawakami et al. (2000) found that 8-methoxyquinolones with 3-amino-4-fluoromethylpyrrolidines exhibit more potent antibacterial activity compared to other compounds, implying the role of (S)-3-Methoxypyrrolidine in enhancing antibacterial properties (Kawakami, Takahashi, Ohki, Kimura, Miyauchi, Miyauchi, & Takemura, 2000).
Uslan & Sesalan (2013) demonstrated that new silicon phthalocyanines, which exhibit efficient DNA binding activity, may utilize derivatives of (S)-3-Methoxypyrrolidine. These compounds show promise as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Hjorth et al. (2020) described IRL752, a novel drug with a unique pharmacological profile containing (S)-3-Methoxypyrrolidine. It promotes cognition and normalizes hypoactivity in specific models, suggesting its potential in treating neurological conditions (Hjorth, Waters, Waters, Tedroff, Svensson, Fagerberg, Edling, Svanberg, Ljung, Gunnergren, McLean, Grayson, Idris, Neill, & Sonesson, 2020).
Martin & Bur (1999) demonstrated the use of the vinylogous Mannich reaction in synthesizing ()-3, a precursor of pumiliotoxin 251D, via Silyloxyfuran and methoxypyrrolidine. This method shows the importance of (S)-3-Methoxypyrrolidine in the synthesis of complex organic compounds (Martin & Bur, 1999).
Safety And Hazards
特性
IUPAC Name |
(3S)-3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649879 | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methoxypyrrolidine | |
CAS RN |
120099-61-8 | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120099-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




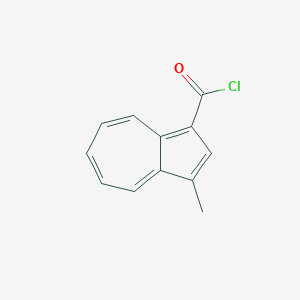
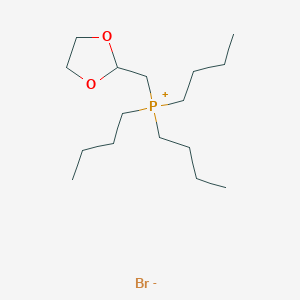
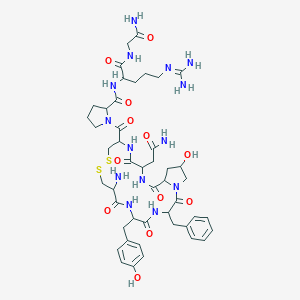

![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
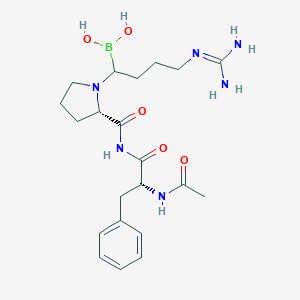
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
